molecular formula C17H13ClOS B12909384 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan CAS No. 941270-45-7

3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan

Cat. No.: B12909384
CAS No.: 941270-45-7
M. Wt: 300.8 g/mol
InChI Key: XYHLVEXMAZYJDT-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group, a methyl group, and a phenylthio group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Substitution Reactions: The introduction of the 3-chlorophenyl group, the methyl group, and the phenylthio group can be achieved through substitution reactions. For example, the chlorination of a phenyl group can be carried out using chlorine gas or other chlorinating agents.

    Thioether Formation: The phenylthio group can be introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the furan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan can undergo oxidation reactions, where the sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to reduce the furan ring or other functional groups present in the compound.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution Reagents: Chlorine gas, nitric acid, sulfuric acid, and other electrophilic reagents.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation of the phenylthio group.

    Reduced Furans: Formed through reduction of the furan ring or other functional groups.

    Substituted Derivatives: Formed through various substitution reactions.

Scientific Research Applications

3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a model compound for studying the reactivity of furan derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The phenylthio group can enhance the compound’s ability to penetrate cell membranes, while the furan ring can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-methyl-5-(phenylthio)furan: Similar structure but with the chlorine atom in the para position.

    2-Methyl-5-(phenylthio)furan: Lacks the chlorophenyl group.

    3-(3-Bromophenyl)-2-methyl-5-(phenylthio)furan: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the furan ring, methyl group, and phenylthio group also contributes to its distinct properties.

Properties

CAS No.

941270-45-7

Molecular Formula

C17H13ClOS

Molecular Weight

300.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-2-methyl-5-phenylsulfanylfuran

InChI

InChI=1S/C17H13ClOS/c1-12-16(13-6-5-7-14(18)10-13)11-17(19-12)20-15-8-3-2-4-9-15/h2-11H,1H3

InChI Key

XYHLVEXMAZYJDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)SC2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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